3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid, with the chemical abstract service number 2060042-98-8, is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring and an oxazole ring. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This specific compound can be classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH).
The synthesis of 3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of 3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid is , with a molecular weight of 263.21 g/mol.
The compound features:
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid may engage in several types of chemical reactions:
Understanding these reactions is crucial for exploring potential modifications of the compound for various applications in drug development or material sciences.
The mechanism of action for compounds like 3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Studies suggest that the presence of the trifluoromethyl group may enhance binding affinity to specific biological targets due to increased hydrophobic interactions. The oxazole moiety may also participate in hydrogen bonding or coordination with metal ions in enzyme active sites.
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid has potential applications in:
This compound's unique attributes make it an interesting subject for further research into its biological activity and potential therapeutic uses.
1,2-Oxazoles (isoxazoles) represent privileged scaffolds in medicinal chemistry due to their balanced physicochemical properties and diverse bioactivities. The 1,2-oxazole ring provides metabolic stability by resisting enzymatic degradation—a limitation observed in traditional amide and ester functionalities. This stability arises from the electron-withdrawing nitrogen and oxygen atoms, which reduce susceptibility to nucleophilic attack [3]. Historically, oxazole derivatives have demonstrated antimicrobial, anticancer, and antiviral effects. For example, naphtho[1,2-d]oxazoles exhibit potent anti-HCV activity by inducing heme oxygenase-1 expression, with IC~50~ values as low as 0.63 μM [4]. The 1,2-oxazole ring also serves as a bioisostere for carboxylic acid esters, enhancing membrane permeability while retaining hydrogen-bonding capacity. This property is critical in CNS-active drugs like the anxiolytic agent Fasiplon, which contains a 1,2,4-oxadiazole analog [3]. Synthetic advances, such as microwave-assisted cyclization and transition-metal catalysis, have enabled efficient access to polysubstituted oxazoles, accelerating the exploration of structure-activity relationships (SAR) [3] [10].
Table 1: Bioactive 1,2-Oxazole Derivatives in Therapeutics
Compound | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
Fasiplon | Anxiolytic (nonbenzodiazepine) | 1,2,4-Oxadiazole core | [3] |
Pleconaril | Antiviral (picornavirus) | Trifluoromethylphenyl-oxadiazole | [3] |
Naphtho[1,2-d]oxazole | Anti-HCV (Induces HO-1) | Fused oxazole-carbocyclic system | [4] |
Mubritinib | Tyrosine kinase inhibitor (anticancer) | Oxazole-5-one derivative | [2] |
The trifluoromethyl (CF~3~) group profoundly influences ligand-target interactions through its high electronegativity, lipophilicity, and steric bulk. Incorporation of CF~3~ enhances metabolic stability by resisting oxidative metabolism and reduces basicity, thereby improving oral bioavailability. For instance, CF~3~-substituted oxazoles in Pleconaril increase antiviral potency by strengthening hydrophobic contacts with viral capsid proteins [3] [5]. Quantum mechanical studies reveal that the CF~3~ group’s electronic effect lowers pK~a~ values of adjacent carboxylic acids by 1–3 units, enhancing membrane permeability at physiological pH [6] [8]. Concurrently, the cyclohexyl moiety provides conformational rigidity, promoting selective binding to hydrophobic pockets in enzymes or receptors. The 3-substituted cyclohexyl in the target compound enables axial/equatorial stereochemical tuning, which can optimize target engagement. In anti-HCV agents, cyclohexyl-fused oxazoles improve selectivity indices (>28-fold vs. ribavirin) by leveraging this rigidity [4] [7]. The synergy between CF~3~ and cyclohexyl is evident in compound 18 from HCV studies, where both groups contribute to nanomolar activity and high metabolic stability (t~1/2~ >40 min in microsomes) [4] [7].
Table 2: Impact of Trifluoromethyl and Cyclohexyl Groups on Drug Properties
Compound/Group | Role of CF~3~ | Role of Cyclohexyl | Biological Outcome | |
---|---|---|---|---|
Pleconaril | Enhances hydrophobic binding | N/A | Picornavirus entry inhibition | |
HCV Inhibitor (18) | Boosts lipophilicity (logP ↑) | Provides 3D orientation | SI = 229.1 (vs. 8.08 for ribavirin) | |
Icofungipen | N/A | Constrains β-amino acid conformation | Antifungal activity | [10] |
Carboxylic acid-functionalized heterocycles have evolved from natural product isolates to engineered synthetic drugs. Early examples like quisqualic acid (a natural 1,2,4-oxadiazole) demonstrated glutamate receptor modulation, inspiring analogs for neurological disorders [3]. The carboxylic acid group serves multiple roles:
Table 3: Historical Milestones in Carboxylic Acid Heterocycle Development
Era | Key Compound | Synthetic Method | Therapeutic Role | |
---|---|---|---|---|
1884 | 1,2,4-Oxadiazole | Amidoxime + acyl chloride (Tiemann) | Scaffold for bioisosterism | [3] |
1940–1960 | Oxolamine | Cyclization of amidoximes | Cough suppressant | [3] |
1980–2000 | Pleconaril | Nitrile oxide cycloaddition | Antiviral | [3] |
2000–Present | HO-1 Inducers (e.g., 18) | DDQ aromatization | Anti-HCV | [4] |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: